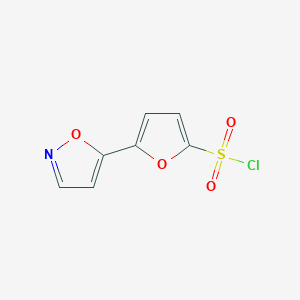

5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(10,11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYRXMXRSGZTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377557 | |

| Record name | 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551930-54-2 | |

| Record name | 5-(5-Isoxazolyl)-2-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551930-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Heteroaromatic Sulfonyl Chlorides

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, the sulfonamide functional group remains a privileged motif, present in a vast array of marketed drugs. The primary gateway to this critical functionality is the versatile and reactive sulfonyl chloride. While aromatic sulfonyl chlorides are well-understood, the heteroaromatic subclass presents a unique set of synthetic challenges and opportunities. Their structural complexity and electronic diversity offer a rich, multi-dimensional space for scaffold hopping and lead optimization.

However, the path to novel heteroaromatic sulfonyl chlorides is fraught with challenges, most notably the inherent instability of many target structures.[1][2][3] This guide is conceived from years of field experience, designed to provide researchers with a robust framework for navigating this complex terrain. We will move beyond simple protocol recitation to explore the underlying causality of experimental choices, empowering you to troubleshoot and innovate. This document serves as a comprehensive technical manual, grounded in authoritative literature, to accelerate the discovery and synthesis of next-generation heteroaromatic building blocks.

Strategic Foundations for Novelty in Heteroaromatic Sulfonyl Chlorides

The novelty of a sulfonyl chloride building block can be driven by three primary vectors: the core heteroaromatic scaffold, its substitution pattern, or the innovative synthetic route that enables its creation. A successful discovery program often integrates all three. Before embarking on a synthetic campaign, a strategic assessment is critical.

A logical workflow for initiating a discovery program is outlined below. This process begins with a clear definition of the target chemical space and progresses through a systematic evaluation of synthetic feasibility, culminating in the selection of a primary and backup synthetic route.

Caption: High-level workflow for a novel heteroaromatic sulfonyl chloride discovery program.

Core Synthetic Methodologies: A Practical Analysis

The choice of synthetic route is dictated by the electronic nature of the heteroaromatic ring, the availability of starting materials, and the stability of the target sulfonyl chloride. Below, we detail the most robust and widely adopted methods.

The Sandmeyer-Type Reaction: From Heteroaromatic Amines

This classical transformation remains a workhorse for converting heteroaromatic amines into sulfonyl chlorides.[4] The process involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide.[5]

Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt, which is then reduced by a copper(I) catalyst to generate a heteroaryl radical. This radical adds to sulfur dioxide, and subsequent chlorine atom transfer from a copper(II) species yields the desired sulfonyl chloride.

Modern Advancements: The use of gaseous, toxic SO2 has been a significant drawback. Recent innovations have introduced stable, solid SO2 surrogates, such as DABCO·(SO2)2 (DABSO), which dramatically improve the safety and practicality of this method.[6][7] This approach allows for a one-pot procedure from the amine, avoiding the isolation of potentially unstable diazonium salts.[7]

Causality in Protocol Design:

-

Acid Choice: Aqueous HCl is often used not only for the diazotization but also to maintain the stability of the diazonium salt and provide the chloride source.[7]

-

Catalyst: Copper(II) chloride is a common catalyst, which is reduced in situ to the active Cu(I) species.[7]

-

Temperature Control: Diazotization is performed at low temperatures (0–5 °C) to prevent premature decomposition of the diazonium salt. However, for electron-rich substrates, accumulation of the energetic diazonium intermediate can be a safety risk on a larger scale.[6][8] In these cases, performing the reaction at a higher temperature (e.g., 75 °C) with slow addition of the diazotizing agent can prevent this accumulation.[6][8]

Field-Proven Protocol: Sandmeyer Synthesis using DABSO [7]

-

To a round-bottom flask, add the heteroaromatic amine (1.0 equiv.), DABSO (0.6 equiv.), and CuCl2 (0.05 equiv.).

-

Seal the flask and render the atmosphere inert (e.g., three vacuum/nitrogen cycles).

-

Add anhydrous acetonitrile (to a concentration of 0.2 M).

-

Cool the mixture in a water bath to 18 °C and add 37% aqueous HCl (2.0 equiv.) dropwise.

-

After 10 minutes, add tert-butyl nitrite (1.1 equiv.) dropwise. A slight exotherm is expected.

-

Remove the water bath and stir the reaction overnight (approx. 17 hours).

-

The resulting sulfonyl chloride can be isolated via aqueous workup and extraction or used directly in a subsequent reaction by adding a nucleophile (e.g., an amine).[2][6]

Oxidative Chlorination: From Heteroaromatic Thiols

For many heterocycles, the corresponding thiol or disulfide is a readily available starting material. Oxidative chlorination converts these sulfur compounds to the sulfonyl chloride oxidation state.

Traditional vs. Modern Reagents: The classical method employs chlorine gas in an aqueous acidic medium.[3] This procedure is often effective for pyridine-based thiols but gives poor yields for other heterocycles like pyrimidines and is hazardous to handle.[3] A significantly safer and often more effective alternative is the use of aqueous sodium hypochlorite (bleach) at low temperatures.[3][9] This method avoids chlorine gas and is successful for substrates that fail under traditional conditions.[3][9] Other modern methods utilize reagents like H2O2/TMSCl or N-chlorosuccinimide (NCS).[10][11]

Causality in Protocol Design:

-

Low Temperature: The reaction is highly exothermic and is performed at low temperatures (-25 °C to 0 °C) to prevent over-oxidation and decomposition of the sensitive sulfonyl chloride product.[3][9]

-

Stoichiometry: At least 3 equivalents of the oxidizing agent are required to convert the thiol (-2 oxidation state) to the sulfonyl chloride (+6 oxidation state), with an additional equivalent for the chlorination step. Using 3.3 equivalents of NaOCl provides a slight excess to ensure full conversion.[3][9]

-

Solvent System: A biphasic system (e.g., dichloromethane and water) is often used. The thiol is dissolved in the organic phase, and the aqueous oxidant is added. The product is formed in the organic layer, which can be immediately separated.

Field-Proven Protocol: Oxidative Chlorination using Sodium Hypochlorite [3]

-

Dissolve the heteroaromatic thiol (1.0 equiv.) in a suitable solvent like dichloromethane or acetonitrile.

-

Add concentrated HCl (e.g., 4 mL per 10 mmol of thiol).

-

Cool the mixture to -25 °C using a cryocooler or a dry ice/acetone bath.

-

Add a solution of aqueous sodium hypochlorite (~15% w/v, 3.3 equiv.) dropwise, ensuring the internal temperature does not rise above -15 °C.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically rapid (less than 30 minutes).

-

Upon completion, immediately quench with aqueous sodium sulfite solution to destroy excess oxidant.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.

-

Crucially , the resulting sulfonyl chloride should be used immediately due to potential instability.

Emerging Modular Approaches: The Surrogacy Strategy

A significant challenge is the instability of the final sulfonyl chloride, which can hinder its isolation, purification, and storage.[2] An advanced strategy is to generate a more stable synthetic equivalent that can be easily converted to the sulfonyl chloride or used directly as a sulfonylating agent.

2,4,6-Trichlorophenyl Chlorosulfate (TCPC): This reagent reacts with heteroaryl organozinc compounds to generate intermediates at the sulfonyl chloride oxidation state.[1] For electron-deficient heterocycles, the sulfonyl chloride can be formed in situ and trapped with an amine.[1] For more reactive systems like 2-pyridylzincs, a stable 2,4,6-trichlorophenyl (TCP) sulfonate ester is formed.[1] These TCP esters are solid, stable, and can be purified by chromatography, serving as excellent, shelf-stable surrogates for the unstable sulfonyl chlorides.[1]

Caption: Decision pathway for using TCPC with heteroaryl organozinc reagents.

The Critical Challenge: Stability and Handling

Experienced chemists know that the synthesis of a heteroaromatic sulfonyl chloride is only half the battle; handling and using it is the other.[2] A comprehensive study on the stability of over 200 heteroaromatic sulfonyl halides revealed critical trends that every researcher in this field must understand.[2]

Key Decomposition Pathways:

-

SO2 Extrusion: This is characteristic of α- and γ-pyridines (e.g., pyridine-2- and -4-sulfonyl chlorides) and most diazine derivatives, leading to the formation of the corresponding chloro-heterocycle. This process can be rapid, with pyridine-2-sulfonyl chloride decomposing completely in 12 hours at room temperature.[2]

-

Hydrolysis: Reaction with trace amounts of water to form the corresponding sulfonic acid. This is the primary decomposition pathway for more stable isomers like pyridine-3-sulfonyl chloride.[2]

General Stability Trends:

-

Six-Membered Rings: For pyridines, the stability trend is: β-isomers (most stable) > α-isomers > γ-isomers (least stable) . Pyridine-4-sulfonyl chloride is often too unstable to be isolated.[2] Diazine-derived sulfonyl chlorides generally show lower stability than their pyridine counterparts.[2]

-

Five-Membered Rings: These are generally less stable than six-membered rings. Furan and isoxazole derivatives are particularly prone to decomposition, which may involve ring-opening.[2] Thiophene and pyrazole derivatives tend to be more robust.[2]

-

The Fluoride Alternative: When a sulfonyl chloride is found to be too unstable, the corresponding sulfonyl fluoride is often the superior alternative.[2] Sulfonyl fluorides are significantly more stable, often tolerant to chromatography, and can be stored, though they are less reactive than the chlorides.[2][3]

Data Summary: Stability Comparison of Isomeric Pyridine Sulfonyl Halides

| Compound | Position | Stability at RT | Primary Decomposition | Recommendation |

| Pyridine-2-sulfonyl chloride | α | Very Low (t½ < 12h)[2] | SO2 Extrusion[2] | Prepare and use immediately; consider sulfonyl fluoride. |

| Pyridine-3-sulfonyl chloride | β | Moderate (Stable for weeks)[2] | Hydrolysis[2] | Can be isolated and stored briefly under inert conditions. |

| Pyridine-4-sulfonyl chloride | γ | Extremely Low[2] | SO2 Extrusion[2] | Generally not isolable; use sulfonyl fluoride or surrogate. |

| Pyridyl Sulfonyl Fluorides | All | High[2] | Generally stable | Excellent, stable alternative for all positions. |

Conclusion and Future Outlook

The discovery of novel heteroaromatic sulfonyl chlorides is a challenging yet highly rewarding endeavor that provides access to new chemical space for drug discovery. Success hinges on a deep understanding of the available synthetic methodologies and, critically, an appreciation for the inherent stability limitations of the target molecules. Modern approaches using SO2 surrogates like DABSO have made the Sandmeyer reaction safer and more scalable.[7] Similarly, the move from chlorine gas to sodium hypochlorite for thiol oxidation represents a significant advance in laboratory safety and substrate scope.[3]

The future of this field will likely focus on developing even milder and more functional-group-tolerant synthetic methods. The use of photocatalysis is an emerging sustainable alternative to the classic copper-catalyzed Sandmeyer reaction.[5] Furthermore, the "surrogacy" approach, using stable, isolable precursors like TCP esters or sulfonyl fluorides, will continue to gain traction as it elegantly circumvents the stability issues that have historically plagued this compound class.[1][2] By leveraging these advanced strategies, medicinal chemists can continue to harness the power of the sulfonamide functional group in their quest for the next generation of therapeutics.

References

-

Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source: Organic Letters, 2015 URL: [Link]

-

Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ResearchGate, Publication URL: [Link]

-

Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters, 2024 URL: [Link]

-

Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: Chemistry – A European Journal, 2021 (via ResearchGate) URL: [Link]

-

Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: The Journal of Organic Chemistry, 2006 URL: [Link]

- Title: Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides Source: Google Patents, EP0983982A1 URL

-

Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: Molecules, 2021 (via NIH) URL: [Link]

-

Title: Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL: [Link]

-

Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Chemistry Portal (summary of Org. Lett. 2024 paper) URL: [Link]

-

Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Molecules, 2024 (via NIH) URL: [Link]

-

Title: Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst Source: ACS Organic & Inorganic Au, 2021 URL: [Link]

-

Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: ResearchGate, Request PDF URL: [Link]

-

Title: High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides Source: Arkivoc, 2007 URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Precision Synthesis of Substituted Furans: A Modern Guide to the Paal-Knorr Cyclization

Executive Summary

The Paal-Knorr furan synthesis remains the premier method for generating substituted furan pharmacophores, yet its implementation is often oversimplified in standard texts. For drug development professionals, the challenge lies not in the cyclization itself, but in the regiochemical integrity of the precursor and the chemoselectivity required when handling complex, acid-sensitive scaffolds.

This guide moves beyond basic textbook definitions to explore the kinetic nuances of the reaction, offering optimized protocols that bridge classical robust methods with modern green chemistry techniques (Microwave/Iodine).

Mechanistic Dynamics: Beyond the Textbook

While introductory texts describe the Paal-Knorr reaction as a simple acid-catalyzed dehydration, advanced kinetic studies reveal a more complex reality. The widely accepted mechanism involves the protonation of one carbonyl followed by the attack of the enol form of the second carbonyl.[1]

However, seminal work by Amarnath et al. challenged the "rapid monoenol" hypothesis. Their kinetic data demonstrated that meso and dl-diastereomers of 1,4-dicarbonyls cyclize at significantly different rates.[2] If the reaction proceeded solely through a rapidly equilibrating monoenol intermediate, both diastereomers should cyclize at identical rates. The observed discrepancy suggests that cyclization is often the rate-determining step and may occur in a concerted manner with enolization, heavily influenced by steric conformation [1].

Mechanistic Pathway & Stereochemical Implications[1][2]

The following diagram illustrates the critical bifurcation between the classical hemiketal pathway and the concerted cyclization model.

Figure 1: Mechanistic bifurcation in Paal-Knorr synthesis. The concerted pathway explains the kinetic differentiation between diastereomers.

Strategic Precursor Design

The bottleneck in Paal-Knorr synthesis is rarely the cyclization, but the synthesis of the 1,4-dicarbonyl precursor . In a drug discovery context, "atom economy" and "step economy" are paramount.

Recommended Routes to 1,4-Dicarbonyls:

-

Stetter Reaction: Uses a thiazolium salt (NHC catalyst) to couple an aldehyde with an

-unsaturated ketone. This is ideal for generating unsymmetrical 1,4-diketones under mild conditions. -

Oxidative Coupling: Lithium enolates of ketones coupled with

-bromoketones (or oxidative dimerization of enolates using -

Singly Protected Precursors: For highly sensitive substrates, use 2,5-dimethoxytetrahydrofuran as a "masked" 1,4-dialdehyde equivalent, which reveals the dicarbonyl in situ under acidic conditions.

Catalysis & Optimization Strategies

Selecting the right catalyst system is a trade-off between reaction rate and functional group tolerance .

| Catalyst System | Conditions | Pros | Cons | Best For |

| p-TsOH / Benzene | Reflux w/ Dean-Stark | Highly robust; drives equilibrium by water removal. | Harsh; not suitable for acid-labile groups (Boc, acetals). | Scale-up of stable substrates. |

| Iodine ( | DMSO or Solvent-free | Mild; "Green"; rapid conversion. | Iodine can act as an oxidant; cleanup required. | Small-scale combinatorial synthesis. |

| Microwave / Lewis Acid | Ultra-fast (minutes); high yield. | Scale limitations; requires specific equipment. | High-throughput screening (HTS). | |

| Amberlyst-15 | Ethanol/Toluene | Heterogeneous; easy workup (filtration). | Slower kinetics than homogeneous acids. | Process chemistry; active pharmaceutical ingredients (APIs). |

Experimental Protocols

Protocol A: The "Workhorse" Method (p-TsOH/Toluene)

Best for: Large-scale synthesis of robust intermediates.

Reagents:

-

1,4-Dicarbonyl precursor (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 – 0.1 equiv)

-

Toluene (0.5 M concentration)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

-

Dissolution: Dissolve the 1,4-dicarbonyl compound in toluene. Add p-TsOH.[3]

-

Reflux: Heat the mixture to a vigorous reflux (

). Monitor the collection of water in the Dean-Stark trap.-

Checkpoint: Reaction is typically complete when water evolution ceases (1–4 hours).

-

-

Workup: Cool to room temperature. Wash the organic phase with saturated

(2x) to neutralize the acid, followed by brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Protocol B: Microwave-Assisted Green Synthesis ( )

Best for: Rapid library generation and acid-sensitive substrates.

Reagents:

-

1,4-Dicarbonyl precursor (1.0 mmol)

-

Molecular Iodine (

) (5 mol%) -

Solvent: Ethanol or Solvent-free (if liquid precursor)

Procedure:

-

Preparation: In a microwave-safe vial, mix the dicarbonyl precursor and iodine. If the precursor is solid, add minimal ethanol to create a slurry.

-

Irradiation: Seal the vial. Irradiate at

(Power: 100-150W) for 2–10 minutes.-

Note: Monitor pressure if using volatile solvents.

-

-

Quench: Dilute with Ethyl Acetate. Wash with 5% aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of the brown color). -

Isolation: Dry organic layer, concentrate, and purify. Yields are often >85% with minimal side products [2].

Troubleshooting & Decision Logic

Common pitfalls in furan synthesis include polymerization (furans are acid-sensitive) and incomplete dehydration.

Figure 2: Troubleshooting logic for common Paal-Knorr failure modes.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting material remains | Equilibrium limitation (Water). | Ensure efficient azeotropic removal (Dean-Stark) or add molecular sieves (3Å or 4Å). |

| Black tar formation | Polymerization of furan product. | Furan rings are acid-sensitive.[1][3] Reduce acid concentration, reduce reaction time, or switch to a mild Lewis Acid ( |

| Product disappears on concentration | High volatility of low-MW furans. | Do not evaporate to dryness. Distill product directly or use a higher boiling solvent for the next step without isolation. |

| Regioisomer mixture | Unsymmetrical 1,4-dicarbonyl. | This is intrinsic to the precursor. Redesign the precursor synthesis to ensure high purity before cyclization. |

References

-

Amarnath, V., Amarnath, K. (1995).[1] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry.

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[2] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.

-

Rao, H. S. P., & Jothilingam, S. (2003).[2] Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. The Journal of Organic Chemistry.

-

Li, C.-J., & Zhang, W.-C. (2020). Paal-Knorr Synthesis. In Name Reactions. Springer.

Sources

Harnessing the Power of the Sulfonyl Group: A Guide to Sulfonyl Halides in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl halide functional group is a cornerstone of modern organic synthesis, prized for its reactivity and the stability of its derivatives. This guide provides an in-depth exploration of sulfonyl halides, from their fundamental properties and synthesis to their diverse applications in constructing complex molecules. We will delve into the mechanistic underpinnings of their reactions, offering field-proven insights into experimental design and execution. This document serves as a technical resource for researchers in drug discovery and chemical development, providing detailed protocols, comparative data, and a robust framework for leveraging these powerful reagents to accelerate scientific innovation.

Core Principles: Understanding the Sulfonyl Halide

A sulfonyl halide consists of a sulfonyl functional group (R-S(=O)₂-) covalently bonded to a halogen atom (X). The general structure is RSO₂X. The central sulfur atom is in a +6 oxidation state and possesses a tetrahedral geometry, bonded to two oxygen atoms, a halogen, and an organic residue (R).[1]

The reactivity and stability of sulfonyl halides are dictated by the nature of both the organic substituent (R) and the halogen (X). The stability generally follows the trend of electronegativity of the halogen:

Fluorides (RSO₂F) > Chlorides (RSO₂Cl) > Bromides (RSO₂Br) > Iodides (RSO₂I) [1]

Sulfonyl chlorides are the most commonly used in routine synthesis due to their balanced reactivity and accessibility. Sulfonyl fluorides, owing to their enhanced stability, have carved out a unique niche in chemical biology and for late-stage functionalization, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[2]

The potent electrophilicity of the sulfur atom is the key to the utility of sulfonyl halides. It readily reacts with a vast array of nucleophiles, making it an indispensable tool for forging new chemical bonds.

Synthesis of Sulfonyl Halides: Crafting the Reagent

The preparation of sulfonyl halides is a mature field, yet it continues to evolve with the advent of modern catalytic methods that offer milder conditions and broader functional group tolerance. The choice of synthetic route is dictated by the desired structure (alkyl vs. aryl) and the available starting materials.

Synthesis of Sulfonyl Chlorides (RSO₂Cl)

Classical Methods:

-

From Arenes via Electrophilic Aromatic Substitution: This is a primary industrial method for producing arylsulfonyl chlorides. An arene is treated directly with an excess of chlorosulfuric acid (ClSO₃H).[1]

-

C₆H₆ + 2 HOSO₂Cl → C₆H₅SO₂Cl + H₂SO₄ + HCl

-

Causality: The reaction proceeds via electrophilic attack on the aromatic ring. The use of excess chlorosulfuric acid serves as both reactant and solvent. This method is generally limited to electron-rich or simple aromatic systems due to the harsh acidic conditions.

-

-

From Sulfonic Acids and their Salts: A common and reliable laboratory-scale method involves the chlorination of sulfonic acids or their sodium salts using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] A milder variation utilizes oxalyl chloride with a DMF catalyst, which is particularly useful for sensitive substrates.[3]

-

The Reed Reaction: This photochemical process is specific for the synthesis of alkylsulfonyl chlorides from alkanes, sulfur dioxide, and chlorine. It proceeds via a radical chain mechanism.[1]

-

RH + SO₂ + Cl₂ --(hν)--> RSO₂Cl + HCl

-

Insight: The Reed reaction is powerful for converting simple hydrocarbon feedstocks but can suffer from a lack of regioselectivity with complex alkanes.

-

-

The Sandmeyer Reaction: Aryl diazonium salts, generated from anilines, react with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield arylsulfonyl chlorides.[1][4] This method is invaluable for introducing the sulfonyl chloride group onto aromatic rings that are not amenable to direct chlorosulfonation. Modern protocols often use stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)) to avoid handling gaseous SO₂.[5]

Modern Catalytic Methods:

-

Palladium-Catalyzed Chlorosulfonylation: A significant advancement involves the Pd-catalyzed coupling of arylboronic acids with a sulfuryl chloride equivalent, offering exceptionally mild conditions and broad substrate scope.[6] This approach avoids the harsh reagents of classical methods and is compatible with a wide range of sensitive functional groups, making it highly valuable in complex molecule synthesis.[6]

Workflow: Major Synthetic Routes to Sulfonyl Chlorides

Caption: Key synthetic pathways to sulfonyl chlorides.

Synthesis of Other Sulfonyl Halides

-

Sulfonyl Fluorides (RSO₂F): These are typically prepared by treating sulfonic acids with sulfur tetrafluoride (SF₄).[1] Their increased stability makes them less common as general synthetic intermediates but highly valuable for specific applications like bioconjugation, where the corresponding chlorides would be too reactive.[1][2]

-

Sulfonyl Bromides and Iodides (RSO₂Br/RSO₂I): Due to their lower stability, these halides are prepared under milder conditions. A robust method involves the treatment of sulfonyl hydrazides with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[7]

Core Applications in Organic Synthesis

The utility of sulfonyl halides spans the entire landscape of organic synthesis, from the construction of blockbuster pharmaceuticals to the fine-tuning of reaction pathways.

Formation of Sulfonamides: The Bioactive Powerhouse

The reaction between a sulfonyl halide and a primary or secondary amine is one of the most reliable and widely used transformations in medicinal chemistry. The resulting sulfonamide moiety (R-SO₂-NR'R'') is a key pharmacophore found in a vast number of drugs, including antibiotics (sulfa drugs), diuretics, and anti-inflammatory agents.[6][8]

Mechanism: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur center of the sulfonyl halide, followed by elimination of the halide. A base, typically pyridine or triethylamine, is required to neutralize the hydrogen halide (e.g., HCl) byproduct.

Caption: General mechanism for sulfonamide formation.

Protocol 1: General Synthesis of a Sulfonamide

-

Setup: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the sulfonyl chloride (1.1 equiv) portion-wise. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.5 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Hinsberg Test: A Classic Application

This chemical test leverages sulfonamide chemistry to distinguish between primary, secondary, and tertiary amines.

-

Primary Amines (RNH₂): React to form a sulfonamide (RSO₂NHR') that has an acidic proton on the nitrogen. This allows it to dissolve in aqueous alkali (e.g., NaOH).

-

Secondary Amines (R₂NH): React to form a sulfonamide (RSO₂NR'₂) with no acidic proton. This product is insoluble in aqueous alkali.

-

Tertiary Amines (R₃N): Do not react with the sulfonyl chloride.

Formation of Sulfonate Esters: Crafting Superior Leaving Groups

Sulfonyl chlorides react readily with alcohols to form sulfonate esters (RSO₂OR').[1] These esters, particularly tosylates (from p-toluenesulfonyl chloride, TsCl), mesylates (from methanesulfonyl chloride, MsCl), and triflates (from trifluoromethanesulfonyl anhydride, Tf₂O), are among the best leaving groups in organic chemistry.

Causality: The exceptional leaving group ability stems from the high stability of the resulting sulfonate anion (RSO₃⁻), which is resonance-stabilized. This transformation effectively converts a poor leaving group (hydroxide, OH⁻) into an excellent one, facilitating subsequent nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

Sulfonamides as Amine Protecting Groups

The nucleophilicity and basicity of amines often need to be masked during a multi-step synthesis. Sulfonyl chlorides provide a robust solution for amine protection.[9]

-

Protection: The amine is converted to a sulfonamide as described in Protocol 1. The resulting sulfonamide is significantly less nucleophilic and basic because the nitrogen lone pair is delocalized into the electron-withdrawing sulfonyl group.[9]

-

Deprotection: The challenge with sulfonyl protecting groups is their stability. Cleavage requires harsh conditions, which must be considered during synthetic planning. Common deprotection methods include dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acid hydrolysis at elevated temperatures.[9] A notable exception is the 2-nitrobenzenesulfonyl (nosyl) group, which can be cleaved under much milder conditions using a thiol nucleophile (e.g., thiophenol) and a base.

Role in Carbon-Carbon and Carbon-Sulfur Bond Formation

Beyond their classical roles, sulfonyl halides are increasingly used in modern transition-metal-catalyzed cross-coupling reactions.

-

Desulfonylative Cross-Coupling: In certain palladium-catalyzed reactions, arylsulfonyl chlorides can function as alternatives to aryl halides or triflates.[6] In these transformations, the sulfonyl group is not incorporated into the final product but is extruded as SO₂ during the catalytic cycle, effectively serving as a disposable linker for C-C bond formation.[6][10]

-

Formation of Sulfones: Sulfonyl chlorides undergo Friedel-Crafts reactions with arenes to produce diaryl sulfones.[1] They also participate in palladium-catalyzed cross-coupling reactions with organometallic reagents to form sulfones, a key structural motif in many pharmaceuticals.

Quantitative Data: Reaction Scope and Efficiency

The following table summarizes representative yields for the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS), demonstrating the efficiency and scope of this modern method.

| Entry | Sulfonyl Hydrazide Substrate | Product | Yield (%)[7] |

| 1 | 4-Methylbenzenesulfonohydrazide | p-Toluenesulfonyl chloride | 94 |

| 2 | 4-Methoxybenzenesulfonohydrazide | 4-Methoxybenzenesulfonyl chloride | 92 |

| 3 | 4-Chlorobenzenesulfonohydrazide | 4-Chlorobenzenesulfonyl chloride | 95 |

| 4 | 4-Bromobenzenesulfonohydrazide | 4-Bromobenzenesulfonyl chloride | 91 |

| 5 | 2-Naphthalenesulfonohydrazide | 2-Naphthalenesulfonyl chloride | 89 |

| 6 | Benzenesulfonohydrazide | Benzenesulfonyl chloride | 96 |

| 7 | Methanesulfonohydrazide | Methanesulfonyl chloride | 75 |

Analysis: The data clearly indicates that the conversion of sulfonyl hydrazides to sulfonyl chlorides is highly efficient for a wide range of aromatic substrates, including both electron-donating and electron-withdrawing groups. The yield for the alkyl-based methanesulfonyl chloride is also good, showcasing the versatility of the protocol.

Practical Considerations and Safety

As highly reactive electrophiles, sulfonyl halides demand careful handling.

-

Moisture Sensitivity: Sulfonyl halides react with water to form the corresponding sulfonic acids.[1] All reactions should be conducted under anhydrous conditions using dry solvents and glassware.

-

Corrosivity and Toxicity: They are corrosive and often lachrymatory (tear-inducing). The hydrogen halide byproduct of their reactions is also corrosive.

-

Handling Procedures: Always handle sulfonyl halides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Quenching: Residual sulfonyl halide in a reaction mixture can be quenched by carefully adding a nucleophilic scavenger like a primary amine (e.g., ethanolamine) or aqueous base.

Conclusion

Sulfonyl halides are far more than simple reagents; they are versatile and powerful tools that enable some of the most critical transformations in modern organic synthesis. From their foundational role in creating life-saving sulfonamide drugs to their advanced application in complex catalytic cycles, their importance cannot be overstated. A thorough understanding of their synthesis, reactivity, and the causality behind their application provides the research scientist with an indispensable advantage in the design and execution of synthetic strategies, ultimately accelerating the path to discovery.

References

-

Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds Source: ACS Catalysis URL: [Link]

- Title: Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts Source: Google Patents URL

-

Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan Group/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf)

-

Title: Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL: [Link]

-

Title: Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

-

Title: Reductive desulfonylation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Novel synthesis of sulfonimidoyl halides and sulfonimidates from N-silylated sulfonamides and dihalophosphoranes Source: Journal of the American Chemical Society URL: [Link]

-

Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube URL: [Link]

-

Title: Synthesis of Sulfonamides Source: Synthetic Methods in Drug Discovery: Volume 2 URL: [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

The Core of Reactivity: Navigating Electrophilic Substitution on the Furan Ring

An In-depth Technical Guide:

Abstract

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a multitude of pharmaceuticals, agrochemicals, and functional materials. Its distinct electronic architecture renders it highly susceptible to electrophilic attack, establishing electrophilic substitution as the cornerstone of furan chemistry. This technical guide provides a comprehensive exploration of the core principles governing these reactions, from the fundamental drivers of reactivity and regioselectivity to detailed, field-proven experimental protocols for key transformations. We will dissect the causality behind experimental choices, offering insights essential for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of the furan ring.

Core Principles: Understanding Furan's Heightened Reactivity and Regioselectivity

The synthetic utility of furan is intrinsically linked to its electronic properties. A nuanced understanding of why the furan ring behaves as it does is paramount for predicting reaction outcomes and designing robust synthetic strategies.

The Driving Force: Why Furan is More Reactive than Benzene

Furan is significantly more reactive towards electrophiles than its carbocyclic counterpart, benzene.[1] This heightened reactivity stems from two primary factors:

-

Electron-Donating Heteroatom: The oxygen atom in the furan ring possesses lone pairs of electrons. One of these lone pairs actively participates in the aromatic π-system, increasing the electron density across the ring.[1][2] This π-excessive nature makes furan a more attractive target for electron-deficient electrophiles.

-

Lower Resonance Energy: The resonance energy of furan (approx. 18 kcal/mol) is considerably lower than that of benzene (approx. 36 kcal/mol).[3] Electrophilic substitution involves a rate-determining step where the aromaticity is temporarily disrupted to form a cationic intermediate (the σ-complex). Because furan has less aromatic stabilization to lose, the activation energy required to form this intermediate is lower, resulting in a much faster reaction rate.[4] It is estimated that electrophilic reactions in furan are 6 × 10¹¹ times faster than in benzene.[3]

The general order of reactivity for common five-membered aromatic heterocycles in electrophilic substitution is: Pyrrole > Furan > Thiophene > Benzene.[1][5][6] Furan's reactivity is greater than thiophene's because oxygen is more electronegative than sulfur, yet its ability to donate its lone pair via the mesomeric effect into the 2p orbitals of the ring carbons is more effective.[7]

The Rule of Regioselectivity: The Predominance of C2 (α) Attack

Electrophilic attack on an unsubstituted furan ring occurs almost exclusively at the C2 (or α) position.[2][3] This pronounced regioselectivity is not arbitrary; it is a direct consequence of the relative stability of the cationic intermediate formed during the reaction.

-

Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three resonance structures. Crucially, one of these structures places the positive charge on the oxygen atom, which can effectively stabilize it through its lone pair.[2][3]

-

Attack at C3: In contrast, attack at the C3 (β) position yields an intermediate where the positive charge is only delocalized across two resonance structures. The oxygen atom is less involved in stabilizing this intermediate.[2][3]

The greater number of resonance contributors and the direct involvement of the oxygen atom make the σ-complex from C2 attack significantly more stable, thus lowering the transition state energy for this pathway.

Caption: Comparison of intermediates in C2 vs. C3 electrophilic attack.

Key Electrophilic Substitution Reactions of Furan

Due to its high reactivity, furan often undergoes substitution under mild conditions. Harsh acidic environments can lead to polymerization or ring-opening, a critical consideration in experimental design.[8][9]

Nitration

The direct nitration of furan with strong acids like nitric or sulfuric acid is not feasible due to the ring's acid sensitivity. The reagent of choice is acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which allows for controlled mononitration at low temperatures.[1][10]

| Reaction | Reagents | Temperature | Product | Yield (%) | Reference |

| Nitration | HNO₃, Acetic Anhydride | < 0 °C | 2-Nitrofuran | ~75% | [1],[11] |

Experimental Protocol: Synthesis of 2-Nitrofuran

-

Reagent Preparation: Prepare acetyl nitrate by adding concentrated nitric acid dropwise to a stirred, cooled solution of acetic anhydride at -10 °C. Maintain the temperature below 0 °C throughout the addition.

-

Reaction Setup: In a separate flask, dissolve furan in acetic anhydride and cool the solution to -5 °C.

-

Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the furan solution, ensuring the reaction temperature does not exceed 0 °C.

-

Reaction: Stir the mixture at low temperature for approximately 15-30 minutes after the addition is complete.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium carbonate.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography.

Halogenation

Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products and decomposition.[10] Controlled monohalogenation at the C2 position requires milder conditions, such as performing the reaction at low temperatures in a less reactive solvent.[10]

| Reaction | Reagents | Temperature | Product | Yield (%) | Reference |

| Bromination | Br₂ in Dioxane | -5 °C | 2-Bromofuran | ~80% | [2],[10] |

| Chlorination | Cl₂ in CH₂Cl₂ | -40 °C | 2-Chlorofuran | ~79% | [10] |

Sulfonation

Similar to other electrophilic substitutions, direct sulfonation with fuming sulfuric acid is not practical. A milder sulfonating agent, such as a complex of sulfur trioxide with pyridine or dioxane, is used to afford furan-2-sulfonic acid.[10][11] Under certain conditions, 2,5-disubstitution can occur.[9][10]

| Reaction | Reagents | Temperature | Product | Reference |

| Sulfonation | SO₃-Pyridine complex | Room Temp. | Furan-2-sulfonic acid | [10],[12] |

Friedel-Crafts Reactions

Acylation: This is a highly effective method for introducing acyl groups onto the furan ring. Due to furan's high reactivity, strong Lewis acids like AlCl₃ are often unnecessary and can cause product decomposition. Milder catalysts such as phosphoric acid, boron trifluoride (BF₃), or even uncatalyzed reactions with highly reactive acylating agents are preferred.[10]

| Reaction | Reagents | Catalyst | Product | Yield (%) | Reference |

| Acylation | Acetic Anhydride | H₃PO₄ | 2-Acetylfuran | ~75-90% | [10] |

| Acylation | Trifluoroacetic Anhydride | None | 2-(Trifluoroacetyl)furan | High | [10] |

Alkylation: Standard Friedel-Crafts alkylation is generally not a synthetically useful reaction for furan. The strong Lewis acids typically required and the carbocation intermediates generated can readily induce polymerization of the sensitive furan ring.[10]

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is the most reliable and widely used method for the formylation of furan to produce 2-furaldehyde. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][13]

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of furan.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the furan ring using formaldehyde and a primary or secondary amine.[14] Due to the relatively lower reactivity of furan compared to pyrrole, the reaction may require the presence of activating groups on the ring to proceed with high yields.[13]

The Impact of Substituents on Regioselectivity

For professionals in drug development, understanding how existing substituents direct subsequent reactions is critical for multi-step syntheses. The position of a second electrophilic attack is dictated by the electronic nature of the group already present on the furan ring.

-

Activating Groups (Electron-Donating - EDG): Substituents like -CH₃, -OCH₃, and -NH₂ at the C2 position enhance the electron density of the ring. They strongly direct the incoming electrophile to the C5 position.[1]

-

Deactivating Groups (Electron-Withdrawing - EWG): Substituents such as -CHO, -COR, -CN, and -NO₂ at the C2 position decrease the ring's reactivity. They generally direct the incoming electrophile to the C4 or C5 position, with the specific outcome often depending on the reaction conditions and the nature of the electrophile.[1][10] Bromination of 2-acylfurans, for example, typically yields the 5-bromo derivative.[10]

| C2-Substituent Type | Nature | Directing Position for E⁺ |

| -CH₃, -OR | Activating (EDG) | C5 |

| -CHO, -COR, -NO₂ | Deactivating (EWG) | C4 or C5 |

Conclusion

The electrophilic substitution of furan is a powerful tool for the synthesis of a diverse array of functionalized heterocycles. The high reactivity of the furan ring, driven by the electron-donating oxygen heteroatom and its lower aromaticity, necessitates the use of mild and controlled reaction conditions to prevent degradation. The regioselectivity is definitively governed by the stability of the cationic intermediate, leading to a strong preference for substitution at the C2 position. By understanding these core principles and the influence of substituents, researchers can effectively and predictably manipulate the furan scaffold, enabling the development of novel molecules for pharmaceutical and materials science applications.

References

-

Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? (2017). Quora. [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene... (n.d.). Pearson+. [Link]

-

Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems (2005). ResearchGate. [Link]

-

Why does the electrophilic substitution of furan happen at 2 and 5 positions? (2019). Quora. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan (n.d.). Pharmaguideline. [Link]

-

5 Electrophilic Substitution of Furan (2018). YouTube. [Link]

-

Sulfonation, formylation, Mannich and acetylation of furan (n.d.). Química Organica.org. [Link]

-

Reactions of five-membered rings (n.d.). IGNOU. [Link]

-

Five Member Heterocycles Reactivity of Furan (2020). YouTube. [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene (n.d.). University of Basrah. [Link]

-

Mannich reaction (n.d.). Wikipedia. [Link]

-

The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides (1953). ACS Publications. [Link]

-

Difference between tendency of benzene and thiophene to undergo sulfonation (2018). Stack Exchange. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]

- 14. Mannich reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Sulfonamides from Sulfonyl Chlorides: An Application Note and Detailed Protocol

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutic agents with a wide spectrum of biological activities.[2][4] Their applications extend far beyond their initial use as antibiotics, encompassing treatments for a variety of conditions including cancer, viral infections, inflammation, glaucoma, and cardiovascular diseases.[2][5][6]

The versatility of the sulfonamide scaffold stems from its unique physicochemical properties. It can act as a bioisostere for amides and carboxylic acids, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets.[7][8] The reaction of sulfonyl chlorides with primary or secondary amines is the most common and reliable method for the synthesis of sulfonamides, providing a straightforward route to a diverse array of molecules.[1][7][9][10] This application note provides a detailed protocol for the synthesis of sulfonamides from sulfonyl chlorides, along with an in-depth discussion of the underlying mechanism, key experimental considerations, and troubleshooting strategies.

Reaction Mechanism: A Nucleophilic Acyl Substitution at the Sulfur Center

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic acyl substitution mechanism.[11] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide product. The reaction also produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[9]

Caption: General mechanism for sulfonamide synthesis.

The Hinsberg Test: A Classic Application

The reaction between amines and sulfonyl chlorides is famously utilized in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[12][13][14][15]

-

Primary amines react to form a sulfonamide that is soluble in aqueous base due to the presence of an acidic proton on the nitrogen.[12][13]

-

Secondary amines react to form a sulfonamide that is insoluble in aqueous base as it lacks an acidic proton on the nitrogen.[12]

-

Tertiary amines do not react with the sulfonyl chloride to form a stable sulfonamide.[12]

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| Sulfonyl chloride | Electrophile | Reagent |

| Primary or secondary amine | Nucleophile | Reagent |

| Anhydrous solvent (e.g., DCM, THF, Acetonitrile) | Reaction medium | Anhydrous |

| Base (e.g., Triethylamine, Pyridine, NaH) | HCl scavenger | Reagent |

| Distilled water | Workup | Distilled |

| Brine (saturated NaCl solution) | Workup | Saturated |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent | Anhydrous |

| Silica gel | Stationary phase for chromatography | 60 Å, 230-400 mesh |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Mobile phase | HPLC grade |

Step-by-Step Procedure

Caption: Experimental workflow for sulfonamide synthesis.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).[10][16][17]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.[16] Maintaining a low temperature during the addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-24 hours.[16]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and dissolve the salt byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.[17]

-

Characterization: Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Key Experimental Considerations and Causality

-

Choice of Base: The base is critical for neutralizing the HCl generated during the reaction.[9] Common choices include tertiary amines like triethylamine and pyridine, which are non-nucleophilic and will not compete with the primary or secondary amine for the sulfonyl chloride. For less reactive amines, a stronger, non-nucleophilic base like sodium hydride (NaH) may be necessary.

-

Solvent Selection: The solvent should be anhydrous to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve a wide range of reactants.

-

Reaction Temperature: The initial addition of the sulfonyl chloride is typically carried out at 0 °C to manage the exothermicity of the reaction and minimize side reactions. The reaction is then allowed to proceed at room temperature. For less reactive substrates, gentle heating may be required.

-

Purification Strategy: The choice of purification method depends on the physical properties of the sulfonamide. Crystalline solids can often be purified by recrystallization, while oils or amorphous solids typically require column chromatography.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored sulfonyl chloride. |

| Low reactivity of the amine | Use a stronger base (e.g., NaH), a more polar solvent, or increase the reaction temperature. | |

| Formation of multiple products | Side reactions due to excess heat | Maintain a low temperature during the addition of the sulfonyl chloride. |

| Impure starting materials | Purify starting materials before use. | |

| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |

| Product is an oil | Attempt to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, use chromatography. |

Safety Precautions

-

Sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[18][19][20][21]

-

Amines can be corrosive and toxic. Handle with care in a well-ventilated area.

-

Bases such as triethylamine and pyridine are flammable and have strong odors. Use in a fume hood.

-

The reaction can be exothermic , especially on a large scale. Proper temperature control is essential.

Conclusion

The synthesis of sulfonamides from sulfonyl chlorides is a robust and versatile reaction that is fundamental to organic and medicinal chemistry. By understanding the reaction mechanism, carefully selecting reagents and conditions, and employing proper experimental technique, researchers can efficiently synthesize a wide variety of sulfonamide-containing molecules for various applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from [Link]

-

YouTube. (2021, May 24). Synthesis of Sulphanilamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

Thieme Connect. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Oxford Academic. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

-

SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

Khan Academy. (n.d.). Hinsberg test (video) | Amines. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

-

GoodRx. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. books.rsc.org [books.rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

- 11. youtube.com [youtube.com]

- 12. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 13. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 14. Khan Academy [khanacademy.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. nj.gov [nj.gov]

- 21. merckmillipore.com [merckmillipore.com]

Application of furan-2-sulfonic acid derivatives in drug design

An In-Depth Guide to the Application of Furan-2-Sulfonic Acid Derivatives in Drug Design

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic use of furan-2-sulfonic acid and its derivatives as a versatile scaffold in modern medicinal chemistry. We will explore the synthesis, key therapeutic applications, and detailed protocols for the biological evaluation of these compounds, offering field-proven insights to accelerate drug discovery programs.

Introduction: The Furan-Sulfonamide Scaffold

The furan ring is a privileged heterocyclic structure, forming the core of numerous biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive starting point for drug design. When combined with a sulfonic acid or, more commonly, a sulfonamide group, the resulting scaffold gains significant therapeutic potential. The sulfonamide moiety is a well-established pharmacophore known for its ability to mimic a carboxylate group and act as a potent zinc-binding group, crucial for inhibiting metalloenzymes.[3]

Furan-2-sulfonic acid derivatives, particularly furan-2-sulfonamides, merge the favorable characteristics of both moieties. This creates a class of compounds with broad-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] This guide explains the rationale behind their synthesis and application, providing actionable protocols for their integration into drug discovery workflows.

Synthetic Strategy: From Furan to a Diverse Derivative Library

The synthesis of furan-2-sulfonic acid derivatives requires careful consideration of the furan ring's sensitivity to acid.[6][7] Strong sulfonating agents can lead to polymerization and decomposition.[7] Therefore, milder, controlled methods are essential for successful synthesis. The following workflow outlines a reliable path from commercially available furan to a diverse library of furan-2-sulfonamides.

Caption: General workflow for the synthesis of furan-2-sulfonamide derivatives.

Protocol 1: Synthesis of Furan-2-Sulfonic Acid

Rationale: Direct sulfonation using a sulfur trioxide-pyridine complex is the most effective method as it avoids the harsh acidic conditions that cause furan to polymerize.[6][7] Pyridine moderates the reactivity of SO₃, enabling a controlled electrophilic aromatic substitution at the more reactive 2-position of the furan ring.[6]

Materials:

-

Furan

-

Sulfur trioxide-pyridine complex

-

Anhydrous pyridine or other inert solvent (e.g., 1,2-dichloroethane)

-

Barium hydroxide octahydrate

-

Sulfuric acid

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve furan in a minimal amount of anhydrous pyridine.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the sulfur trioxide-pyridine complex portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring it into ice-cold water.

-

Add a hot aqueous solution of barium hydroxide until the solution is slightly alkaline. This precipitates the unreacted sulfate as barium sulfate and converts the sulfonic acid to its soluble barium salt.

-

Filter the hot solution to remove the barium sulfate precipitate.

-

To the filtrate, carefully add dilute sulfuric acid until no more barium sulfate precipitates. This regenerates the free sulfonic acid in solution.

-

Filter off the barium sulfate precipitate.

-

Remove the water from the filtrate under reduced pressure to yield crude furan-2-sulfonic acid, which can be further purified by recrystallization.

Protocol 2: General Synthesis of Furan-2-Sulfonamides

Rationale: The sulfonic acid is first converted to the more reactive furan-2-sulfonyl chloride. This intermediate readily reacts with a wide variety of primary and secondary amines to form the desired sulfonamide derivatives, allowing for the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

Materials:

-

Furan-2-sulfonic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

A diverse set of primary and secondary amines

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated sodium bicarbonate solution

Procedure:

-

Formation of Furan-2-Sulfonyl Chloride:

-

Suspend furan-2-sulfonic acid in anhydrous DCM.

-

Add a catalytic drop of DMF.

-

Slowly add an excess (2-3 equivalents) of thionyl chloride at 0°C.

-

Allow the mixture to warm to room temperature and then reflux gently for 2-4 hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude furan-2-sulfonyl chloride. Use this intermediate immediately in the next step.

-

-

Amidation:

-

Dissolve the crude furan-2-sulfonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0°C and slowly add the sulfonyl chloride solution.

-

Stir the reaction at room temperature for 4-12 hours until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude sulfonamide by column chromatography or recrystallization.

-

Therapeutic Applications and Mechanistic Insights

Furan-2-sulfonic acid derivatives have demonstrated efficacy across multiple therapeutic areas. Their mechanism of action is often tied to specific enzyme inhibition or modulation of key signaling pathways.

Carbonic Anhydrase Inhibition

Furan-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[3][6]

-

Mechanism of Action: The sulfonamide group (-SO₂NH₂) is crucial for activity. The deprotonated nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle of CO₂ hydration.[3] The furan ring and other substituents interact with the surrounding amino acid residues, determining the isoform selectivity and overall potency of the inhibitor.[3]

-

Therapeutic Relevance: CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs. Certain furan sulfonamides have shown high activity against hCA I, hCA II, hCA IV, and the tumor-associated hCA IX isoforms.[3]

Caption: A typical workflow for in vitro screening of a compound library.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for initial cytotoxicity screening of potential anticancer compounds.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HT-29) [8]* Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized furan-sulfonamide compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4: Antibacterial Susceptibility (Broth Microdilution)

Rationale: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized furan-sulfonamide compounds dissolved in DMSO

-

Sterile 96-well microplates

-